molecular formula C19H21N5 B14157718 4-(4-Ethyl-piperazin-1-yl)-2-pyridin-3-yl-quinazoline CAS No. 378767-87-4

4-(4-Ethyl-piperazin-1-yl)-2-pyridin-3-yl-quinazoline

Cat. No.: B14157718
CAS No.: 378767-87-4
M. Wt: 319.4 g/mol
InChI Key: JGJMAGYJXPIPPW-UHFFFAOYSA-N
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Description

4-(4-Ethyl-piperazin-1-yl)-2-pyridin-3-yl-quinazoline is an organic compound with a complex structure that includes a quinazoline core substituted with a pyridinyl group and an ethyl-piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethyl-piperazin-1-yl)-2-pyridin-3-yl-quinazoline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-3-nitropyridine with 4-ethylpiperazine under controlled conditions to form an intermediate, which is then subjected to further reactions to introduce the quinazoline moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethyl-piperazin-1-yl)-2-pyridin-3-yl-quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

4-(4-Ethyl-piperazin-1-yl)-2-pyridin-3-yl-quinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-piperazin-1-yl)-2-pyridin-3-yl-quinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-piperazin-1-yl)-2-pyridin-3-yl-quinazoline
  • 4-(4-Dimethylamino-piperazin-1-yl)-2-pyridin-3-yl-quinazoline
  • 4-(4-Cyclohexyl-piperazin-1-yl)-2-pyridin-3-yl-quinazoline

Uniqueness

4-(4-Ethyl-piperazin-1-yl)-2-pyridin-3-yl-quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity and selectivity towards various molecular targets, making it a valuable compound for targeted research .

Properties

CAS No.

378767-87-4

Molecular Formula

C19H21N5

Molecular Weight

319.4 g/mol

IUPAC Name

4-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylquinazoline

InChI

InChI=1S/C19H21N5/c1-2-23-10-12-24(13-11-23)19-16-7-3-4-8-17(16)21-18(22-19)15-6-5-9-20-14-15/h3-9,14H,2,10-13H2,1H3

InChI Key

JGJMAGYJXPIPPW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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